1-(3-Ethoxypyridin-2-yl)ethanone
Description
1-(3-Ethoxypyridin-2-yl)ethanone (CAS 81376-88-7) is a pyridine derivative characterized by an ethoxy group at the 3-position and an acetyl group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. This compound is structurally analogous to several pyridine-based ethanones, which are widely studied in medicinal chemistry due to their roles as pharmacophores or intermediates in synthesizing bioactive molecules .
Properties
IUPAC Name |
1-(3-ethoxypyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGKIHCBFXPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-ethoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Ethoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-Ethoxypyridin-2-yl)ethanone and its analogs:
Key Observations:
The hydroxy analog (CAS 13210-29-2) is more polar, limiting its bioavailability but increasing reactivity in hydrogen-bonding interactions .
Electronic Effects: Bromine in 1-(3-Bromo-5-methoxypyridin-2-yl)ethanone introduces electrophilic character, enabling halogen bonding in enzyme inhibition, as seen in pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) .
Biological Activity: Ethoxy and methoxy derivatives are common in antimicrobial and antioxidant agents. For example, Schiff bases derived from ethanone analogs exhibit antibacterial activity against E. coli and Salmonella Typhi .
Synthetic Accessibility : The target compound and its analogs are synthesized via acylation or condensation reactions, as demonstrated in the preparation of pyridine-thioacetamide derivatives () and Schiff bases () .
Biological Activity
1-(3-Ethoxypyridin-2-yl)ethanone, also known by its CAS number 81376-88-7, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group attached to a pyridine ring. Its molecular formula is C10H13NO, and it possesses a molecular weight of approximately 163.22 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
- Membrane Disruption : The ethoxy group may interact with cellular membranes, compromising their integrity and leading to cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully elucidated; however, preliminary studies suggest moderate absorption and distribution within tissues. Further investigation into its bioavailability and metabolic pathways is warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
